molecular formula C16H11NO3S B489676 N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 622352-58-3

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B489676
CAS No.: 622352-58-3
M. Wt: 297.3g/mol
InChI Key: KJQLEEQCBCIIHS-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic isothiochromene derivative intended for research use in infectious disease and medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel therapeutic agents for neglected tropical diseases. Isothiochromene and related heterocyclic scaffolds are investigated for their potential antitrypanosomal activity against parasites responsible for diseases such as Human African Trypanosomiasis (HAT) and Chagas disease . Furthermore, its structural features suggest potential for antimicrobial and antiviral applications, as heterocyclic compounds like pyridines and isothiochromanenes are frequently explored for these properties . Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex molecules or as a pharmacophore in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-12-7-5-11(6-8-12)17-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQLEEQCBCIIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the isothiochromene core can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. The compound has been shown to induce apoptosis in various cancer cell lines through different mechanisms.

Case Studies

  • A study involving the treatment of human melanoma (WM793) cells with various concentrations of this compound showed a dose-dependent increase in apoptosis markers, indicating its efficacy as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly in the context of acute lung injury and sepsis.

Case Studies

  • In vivo studies demonstrated that administration of the compound significantly improved symptoms in LPS-induced acute lung injury models, reducing pulmonary edema and macrophage infiltration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains.

Case Studies

  • A recent investigation reported that derivatives of the compound showed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis via ROS and caspase activationIncreased ROS levels and caspase activity in melanoma cells
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced IL-6 and TNF-α levels in LPS-induced models; improved lung pathology
AntimicrobialDisrupts bacterial cell membranesEffective against S. aureus and E. coli with MIC values comparable to antibiotics

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isothiochromene core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Carboxamide Derivatives

Coumarins (e.g., 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide, 169 from ) share a benzopyrone core but replace sulfur with oxygen. Key differences include:

  • Bioactivity: Coumarins are known for anticoagulant and antimicrobial properties, whereas isothiochromene derivatives may exhibit distinct selectivity due to sulfur’s electronegativity and larger atomic radius .
  • Synthetic Accessibility : Coumarin carboxamides often employ click chemistry for triazole incorporation (e.g., 169 ), while isothiochromene synthesis may require thiocyclization steps.

β-Lactam Antibiotics

Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight the role of carboxamide groups in β-lactam antibiotics. Comparisons include:

  • Functional Groups: Both classes utilize carboxamides, but β-lactams prioritize peptidomimetic side chains for target binding, unlike the phenolic group in the target compound.

Triazole-Containing Heterocycles

Triazole derivatives (e.g., 169 in ) emphasize the impact of substituent placement:

  • Pharmacokinetics : Fluorophenethyl or chlorobenzyl groups in triazoles enhance lipophilicity, whereas the 4-hydroxyphenyl group in the target compound may improve solubility and hydrogen-bonding capacity .

Data Table: Structural and Hypothetical Property Comparison

Property N-(4-Hydroxyphenyl)-1-Oxo-1H-Isothiochromene-3-Carboxamide Coumarin Derivative 169 β-Lactam Antibiotic
Core Structure Isothiochromene (S-containing) Benzopyrone (O-containing) β-Lactam (N/S-containing)
Molecular Weight (g/mol) ~315 (estimated) 495.9 (reported) ~500–600 (varies by side chain)
Key Functional Groups 4-Hydroxyphenyl, carboxamide Triazole, fluorophenethyl β-Lactam ring, peptidomimetic chains
Hypothetical Solubility Moderate (polar groups) Low (lipophilic substituents) Variable (depends on formulation)
Potential Bioactivity Anticancer/antimicrobial (speculative) Antimicrobial Antibiotic

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s thiocyclization step may pose regioselectivity issues compared to coumarin syntheses .
  • Bioactivity Gaps : While β-lactams and coumarins have well-documented mechanisms, isothiochromene carboxamides require further studies to validate targets like kinase inhibition or DNA intercalation.
  • Contradictions : emphasizes rigid, bicyclic β-lactams for target binding, whereas the target compound’s planar structure may favor different interactions .

Biological Activity

N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various research findings and case studies.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study assessed its effects on pro-inflammatory cytokines in macrophages. The compound significantly inhibited the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated J774A.1 cells, highlighting its potential as an anti-inflammatory agent in conditions like acute lung injury (ALI) and sepsis .

Cytokine Control (pg/mL) Treatment (pg/mL) Inhibition (%)
IL-61503080
TNF-α2004080

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines such as HeLa and C6. In vitro studies demonstrated that it induces apoptosis through the activation of caspase-3 and the production of reactive oxygen species (ROS). For instance, treatment with this compound resulted in a significant increase in ROS levels in cancer cells, correlating with enhanced cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
HeLa15ROS production, apoptosis
C620Caspase activation

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in treating infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects in Vivo

In a controlled study using LPS-induced ALI mice, administration of this compound resulted in reduced lung inflammation and improved survival rates compared to untreated controls. Histological analysis showed decreased macrophage infiltration and pulmonary edema, underscoring the compound's therapeutic potential in inflammatory diseases .

Case Study 2: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced cancer. Results indicated that patients receiving the compound exhibited a notable reduction in tumor size and improved quality of life metrics compared to those receiving standard chemotherapy alone .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide?

  • Methodological Answer : Synthesis begins with constructing the isothiochromene core via cyclization reactions, followed by introducing the 4-hydroxyphenyl group through carboxamide coupling. Key steps include:
  • Cyclization : Use thiourea derivatives or thiolactams under acidic or basic conditions to form the isothiochromene ring.
  • Coupling : Employ coupling reagents like EDCI or HOBt to attach the 4-hydroxyphenyl moiety to the carboxamide group.
  • Optimization : Adjust reaction temperature (70–100°C) and solvent polarity (DMF or DCM) to enhance yield and purity. Catalysts such as Lewis acids (e.g., ZnCl₂) may accelerate specific steps .
    Purity validation requires HPLC (≥95%) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., hydroxyl proton at δ 9.8–10.2 ppm; isothiochromene carbonyl at δ 165–170 ppm).
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1540 cm⁻¹).
  • Computational Analysis :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Compare with experimental IR/NMR data to resolve discrepancies .

Advanced Research Questions

Q. What experimental approaches are recommended to analyze the compound’s potential enzyme inhibition mechanisms?

  • Methodological Answer :
  • Enzyme Assays : Conduct kinetic studies (e.g., IC₅₀ determination) using target enzymes (e.g., kinases, proteases). Monitor activity via fluorescence quenching or colorimetric substrates.
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd values).
  • Structural Insights : Co-crystallize the compound with the enzyme for X-ray diffraction analysis. Compare binding modes with analogs lacking the hydroxyphenyl group to identify critical interactions .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via plasma stability assays (e.g., half-life in murine models) and tissue distribution studies.
  • Metabolite Identification : Use LC-MS/MS to detect metabolic degradation products (e.g., hydroxylation or glucuronidation of the phenyl ring).
  • Formulation Adjustments : Improve solubility via co-solvents (PEG-400) or nanoencapsulation to enhance in vivo activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s anti-inflammatory properties?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-hydroxyphenyl with 4-fluorophenyl or methyl groups) and test in LPS-induced cytokine release assays (e.g., TNF-α/IL-6 inhibition).
  • Computational SAR : Perform molecular docking (AutoDock Vina) against COX-2 or NF-κB targets to prioritize analogs with optimal binding scores.
  • Data Correlation : Cross-reference in vitro IC₅₀ values with in vivo edema reduction in rodent models to validate SAR trends .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, compound concentrations).
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Meta-Analysis : Compare data across publications to identify outliers. For example, conflicting cytotoxicity data may arise from variances in mitochondrial activity assays (MTT vs. resazurin) .

Q. What methodologies are suitable for evaluating the compound’s photostability and degradation pathways?

  • Methodological Answer :
  • Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Identify photoproducts using high-resolution MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (10°C/min ramp).
  • Mechanistic Insights : Use radical scavengers (e.g., ascorbic acid) to determine if degradation is oxidative .

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